N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and a fused cyclohepta[d][1,2]oxazole-carboxamide moiety. The thiadiazole ring adopts an (E)-configuration at the hydrazone-like linkage, while the cycloheptaoxazole system introduces a seven-membered ring fused to an oxazole, likely influencing steric and electronic properties.
Properties
Molecular Formula |
C14H16N4O2S |
|---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c19-12(15-14-17-16-13(21-14)8-6-7-8)11-9-4-2-1-3-5-10(9)20-18-11/h8H,1-7H2,(H,15,17,19) |
InChI Key |
WUBHFQVDXFCAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the use of cyclopropylamine and thiadiazole derivatives, followed by cyclization with oxazole intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes linked to tumor growth. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Compounds similar to N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its structural features may confer resistance to degradation by environmental factors while maintaining efficacy against pests. Studies have indicated that it can act as an insect growth regulator (IGR), disrupting the life cycle of agricultural pests .
Herbicidal Activity
Research into the herbicidal properties of thiadiazole derivatives indicates that they can inhibit plant growth by interfering with photosynthesis or other metabolic pathways in weeds. This suggests that this compound could be developed into effective herbicides .
Material Science
Polymer Chemistry
The unique chemical structure of the compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its use as a functional additive in plastics and coatings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity .
Comparison with Similar Compounds
Key Compounds from :
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) . Substituents: Both feature aryl groups (methylphenyl or chlorophenyl) at position 3 of the thiadiazole ring, contrasting with the cyclopropyl group in the target compound. Carboxamide vs. Benzamide: The target compound’s cycloheptaoxazole-carboxamide differs from the benzamide substituents in 4g/4h, likely increasing steric bulk and altering solubility. Electronic Effects: The dimethylamino-acryloyl group in 4g/4h introduces conjugated π-systems absent in the target compound, which may affect UV-Vis absorption and reactivity.
Physicochemical Properties:
*Predicted based on carboxamide C=O stretching in analogous compounds.
Hydrogen-Bonding and Molecular Interactions
Triazole-Thione Derivatives ():
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione forms extensive N–H···O/S and O–H···S hydrogen bonds, creating a six-membered supramolecular assembly .
- Comparison: The target compound lacks thione (–S) or free N–H groups, reducing hydrogen-bond donor capacity compared to the triazole-thione.
Thiazole-Containing Analogues ():
- Compounds such as (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate feature thiazole rings and complex stereochemistry .
- Comparison :
Critical Analysis of Structural and Functional Divergence
- Cyclopropyl vs. Aryl Substitution : The cyclopropyl group in the target compound may enhance metabolic stability compared to aryl-substituted thiadiazoles (e.g., 4g/4h), which are prone to oxidative metabolism .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound exhibiting significant biological activity. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 372.4 g/mol. Its structure features a thiadiazole ring fused with a cycloheptaoxazole framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1144462-13-4 |
Antimicrobial Activity
Research indicates that compounds with thiadiazole and oxazole derivatives exhibit notable antimicrobial properties . For instance, studies have demonstrated that similar compounds show effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.
Anticancer Properties
Several studies have reported on the anticancer potential of thiadiazole derivatives. A study evaluating various derivatives found that those containing the thiadiazole moiety exhibited significant cytotoxicity against cancer cell lines such as human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The compound's ability to disrupt cancer cell proliferation is attributed to its interaction with specific cellular targets that regulate growth and apoptosis.
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular activity . Compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis . This suggests that the compound may hold potential as a therapeutic agent against tuberculosis.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with growth and survival.
Case Studies and Research Findings
- Anticancer Evaluation : A study conducted on various thiadiazole derivatives showed that compounds with electron-donating groups had enhanced anticancer activity compared to those with electron-withdrawing groups .
- Antitubercular Screening : In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.31 µg/mL against Mycobacterium tuberculosis strains .
- Cytotoxicity Assessment : The cytotoxic effects were measured using standard assays where the tested compounds demonstrated IC50 values significantly lower than reference drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
